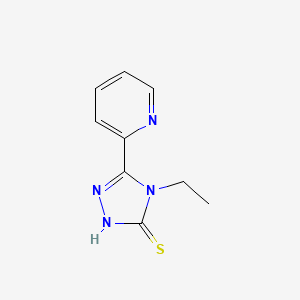

4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPBGDLTPFQSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395447 | |

| Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438231-11-9 | |

| Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis & Characterization of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide details the synthesis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , a heterocyclic scaffold of significant interest in medicinal chemistry due to its bioisosteric properties and potential as a metallo-enzyme inhibitor. The 1,2,4-triazole-3-thiol core serves as a rigid linker capable of hydrogen bonding and metal chelation, while the pyridine moiety at position 5 enhances affinity for biological targets such as urease, metallo-

This protocol utilizes a robust, two-phase synthetic pathway: the formation of an acyl thiosemicarbazide intermediate followed by base-catalyzed dehydrative cyclization.[1][2][3] This approach is preferred over one-pot variations for its reproducibility and the high purity of the isolated crystalline product.

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity, the synthesis is designed via the Hoggarth method . The target molecule is disconnected at the N3–C4 and C5–N1 bonds, revealing the acyl thiosemicarbazide precursor.

Strategic Disconnection

-

Target: 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

-

Intermediate: 4-ethyl-1-(pyridine-2-carbonyl)thiosemicarbazide

-

Starting Materials: Pyridine-2-carboxylic acid hydrazide (Picolinohydrazide) and Ethyl isothiocyanate.

Reaction Pathway Visualization

Figure 1: Synthetic workflow from starting materials to the target triazole scaffold.[4]

Experimental Protocol

Critical Reagents & Safety

| Reagent | Role | Hazards | Handling |

| Picolinohydrazide | Precursor | Irritant | Handle in fume hood. |

| Ethyl Isothiocyanate | Electrophile | Lachrymator, Toxic | Strict Use in Fume Hood. Wear double gloves. |

| Ethanol (Abs.) | Solvent | Flammable | Keep away from heat sources. |

| Sodium Hydroxide (4N) | Catalyst | Corrosive | Wear face shield during dissolution. |

| Hydrochloric Acid | Precipitant | Corrosive | Add slowly to avoid exotherms. |

Phase 1: Synthesis of the Thiosemicarbazide Intermediate

This step involves the nucleophilic addition of the hydrazide terminal nitrogen to the electrophilic carbon of the isothiocyanate.

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (1.37 g) of pyridine-2-carboxylic acid hydrazide in 30 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

-

Addition: Add 11 mmol (0.96 g, ~1.0 mL) of ethyl isothiocyanate dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1). The starting hydrazide spot should disappear.

-

-

Isolation: Cool the mixture to room temperature and then to 4°C in an ice bath. The thiosemicarbazide intermediate typically precipitates as a white or off-white solid.

-

Filtration: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

-

Checkpoint: Yield is typically 80–90%. M.P. expected range: 160–180°C (varies by purity).

-

Phase 2: Base-Catalyzed Cyclization (Dehydration)

The linear intermediate is cyclized to the 5-membered triazole ring under basic conditions.

-

Suspension: Transfer the dried thiosemicarbazide intermediate (from Phase 1) into a 100 mL flask.

-

Base Treatment: Add 20 mL of 4N NaOH (aq) . The solid will dissolve as the thiolate salt forms.

-

Reflux: Reflux the solution for 4 hours .

-

Mechanistic Note: The base abstracts the proton from the hydrazide nitrogen (N2), facilitating nucleophilic attack on the carbonyl carbon, followed by elimination of water.

-

-

Work-up: Cool the reaction mixture to room temperature. Filter any insoluble impurities if present.

-

Acidification: Place the filtrate in an ice bath. Slowly add 10% HCl dropwise with stirring until the pH reaches 2–3.

-

Observation: Evolution of H₂S is not expected here; however, the product will precipitate as a white/pale yellow solid.

-

-

Purification: Filter the crude product. Recrystallize from Ethanol/Water (1:1) or pure Ethanol to obtain analytical grade crystals.

Mechanistic Insight

The transformation follows a nucleophilic addition-elimination pathway. The base plays a dual role: it increases the nucleophilicity of the nitrogen and stabilizes the transition state during the loss of the water molecule.

Figure 2: Mechanistic flow of the base-catalyzed cyclodehydration.

Characterization & Validation

The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and polar solvents, the thione form often predominates.

Expected Spectral Data

| Technique | Feature | Expected Signal | Interpretation |

| IR (KBr) | 3100–3250 cm⁻¹ | Broad band (Thione tautomer) | |

| IR (KBr) | 1590–1610 cm⁻¹ | Triazole/Pyridine ring stretch | |

| IR (KBr) | 1250–1350 cm⁻¹ | Characteristic thione stretch | |

| ¹H NMR | Pyridine-H | 4H, Multiplets (typical pyridine pattern) | |

| ¹H NMR | Ethyl-CH₂ | Quartet (N-CH₂ linkage) | |

| ¹H NMR | Ethyl-CH₃ | Triplet | |

| ¹H NMR | SH / NH | Broad singlet (Exchangeable with D₂O) |

Quality Control

-

Melting Point: Expect a sharp melting point >200°C (Analogous compounds often melt between 210–260°C).

-

Solubility: Soluble in DMSO, DMF, and hot Ethanol. Insoluble in water (at neutral/acidic pH).

Troubleshooting & Optimization

-

Low Yield in Phase 1: Ensure the ethanol is anhydrous. Water can hydrolyze the isothiocyanate. If the precipitate doesn't form, concentrate the solvent by rotary evaporation to half volume.

-

Product Oiling Out: If the final product comes out as an oil upon acidification, scratch the flask walls with a glass rod to induce nucleation or cool to -20°C overnight.

-

Desulfurization: Avoid using strong oxidizing acids or excessive heat during the workup, as 1,2,4-triazole-3-thiols can desulfurize to the corresponding triazole or form disulfide bridges (dimers) under oxidative stress.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Source: MDPI (Molecules/ChemMedChem). Context: Describes the general acylation and cyclodehydration methodology for this scaffold.

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Source: National Institutes of Health (NIH) / PubMed. Context: Provides spectral data and biological validation for pyridine-substituted triazoles.

-

4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol (Isomer Reference). Source: PubChem / J&K Scientific.[5] Context: Structural confirmation and CAS registry for the closely related 3-pyridyl isomer, validating the chemical stability of the ethyl/pyridine combination.

-

Cyclization of Thiosemicarbazide Derivatives in Alkaline Medium. Source: Acta Poloniae Pharmaceutica. Context: Detailed mechanistic study confirming that alkaline media favors 1,2,4-triazole formation over 1,3,4-thiadiazoles.

Sources

4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol synthesis pathway.

This technical guide details the synthesis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , a significant pharmacophore in medicinal chemistry known for its antimicrobial and anti-inflammatory potential.

The protocol follows a robust, two-step convergent synthesis: the formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclodehydration.[1]

Part 1: Retrosynthetic Analysis & Strategy

To design a high-yield pathway, we deconstruct the target molecule into stable precursors. The 1,2,4-triazole core is best assembled via the Pellizzari reaction variation, utilizing a hydrazide and an isothiocyanate.

Retrosynthetic Logic

-

Target: 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

-

Disconnection: The N3-C4 bond and the C5-N1 bond are formed via cyclization.

-

Intermediate: 1-Picolinoyl-4-ethylthiosemicarbazide.

-

Starting Materials: Picolinohydrazide (Pyridine-2-carboxylic acid hydrazide) and Ethyl isothiocyanate.

Pathway Visualization

Figure 1: Retrosynthetic breakdown of the target triazole-thiol.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of 1-Picolinoyl-4-ethylthiosemicarbazide

This step involves the nucleophilic addition of the hydrazide nitrogen to the electrophilic carbon of the isothiocyanate.

Reagents & Materials

| Reagent | Equivalence | Role |

| Picolinohydrazide | 1.0 eq | Nucleophile (Starting Material) |

| Ethyl Isothiocyanate | 1.1 eq | Electrophile |

| Ethanol (Absolute) | Solvent | Reaction Medium |

| Diethyl Ether | Wash | Purification |

Experimental Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.01 mol of picolinohydrazide in 30 mL of absolute ethanol. Slight warming (40°C) may be required to ensure complete dissolution.

-

Addition: Add 0.011 mol of ethyl isothiocyanate dropwise to the stirring solution. A slight exotherm may be observed.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:1). The hydrazide spot should disappear.

-

Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The thiosemicarbazide intermediate typically precipitates as a white or off-white solid.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted isothiocyanate.

-

Drying: Dry the solid in a vacuum oven at 50°C.

-

Expected Yield: 85–95%[2]

-

Checkpoint: The product should be a stable solid, melting point typically >150°C.

-

Phase 2: Cyclization to 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

The acyclic intermediate undergoes base-catalyzed intramolecular dehydration to form the aromatic triazole ring.

Reagents & Materials

| Reagent | Concentration | Role |

| Sodium Hydroxide (NaOH) | 4N (Aqueous) | Catalyst / Solvent |

| Hydrochloric Acid (HCl) | 4N (Aqueous) | Protonation / Precipitation |

| Ethanol | Recrystallization | Purification |

Experimental Procedure

-

Reaction Setup: Suspend the dried thiosemicarbazide intermediate (from Phase 1) in 4N NaOH solution (20 mL per gram of intermediate).

-

Cyclization: Heat the mixture to reflux for 4–5 hours . The solution should become clear as the intermediate dissolves and cyclizes into the soluble thiolate salt.

-

Filtration (Clarification): If any insoluble impurities remain, filter the hot solution through a glass frit.

-

Acidification: Cool the filtrate to room temperature. Carefully add 4N HCl dropwise with vigorous stirring.

-

Critical Step: Adjust pH to 4–5 .[3] The product exists in equilibrium; highly acidic conditions can protonate the pyridine ring, affecting solubility. The free thiol typically precipitates at slightly acidic pH.

-

-

Isolation: A solid precipitate (the target triazole) will form. Allow the suspension to stand in an ice bath for 1 hour to maximize yield.

-

Purification: Filter the crude product. Recrystallize from 70% aqueous ethanol .

-

Appearance: White to pale yellow crystals.

-

Expected Yield: 70–85%

-

Part 3: Mechanistic Insight

The transformation is driven by the nucleophilic attack of the hydrazine nitrogen onto the amide carbonyl, followed by the elimination of water.

Mechanism of Action

-

Deprotonation: The base (OH⁻) removes a proton from the hydrazide nitrogen (N2), increasing its nucleophilicity.

-

Nucleophilic Attack: The N2 nitrogen attacks the carbonyl carbon of the picolinoyl moiety.

-

Tetrahedral Intermediate: An unstable oxyanion intermediate is formed.

-

Dehydration: The intermediate collapses, expelling a hydroxide ion (or water after proton transfer), forming the C=N double bond and closing the triazole ring.

-

Tautomerization: The resulting product exists in a thione-thiol equilibrium. In the solid state, the thione form is often predominant, while the thiol form participates in S-alkylation reactions.

Figure 2: Base-catalyzed cyclization mechanism.

Part 4: Characterization & Validation

To validate the synthesis, compare spectral data against these expected values.

1. 1H NMR (DMSO-d6, 400 MHz)

-

δ 13.5–14.0 ppm (s, 1H): SH/NH (Thiol/Thione proton). This peak is often broad and solvent-dependent.

-

δ 8.6–7.4 ppm (m, 4H): Pyridine ring protons. Look for the characteristic splitting pattern of 2-substituted pyridine (d, t, t, d).

-

δ 4.0–4.2 ppm (q, 2H): N-CH₂-CH₃ (Methylene protons of the ethyl group).

-

δ 1.2–1.4 ppm (t, 3H): N-CH₂-CH₃ (Methyl protons of the ethyl group).

2. FT-IR Spectroscopy

-

2550–2600 cm⁻¹: S-H stretch (Weak). Often absent if the thione tautomer dominates.

-

1600–1620 cm⁻¹: C=N stretching (Triazole ring).

-

1250–1300 cm⁻¹: C=S stretching (Thione character).

3. Solubility Profile

-

Soluble: DMSO, DMF, dilute NaOH (forms sodium salt).

-

Insoluble: Water (neutral pH), Hexane.

References

-

Nadeem, H., et al. (2013). "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols."[3] Advances in Microbiology, 3, 366-375.[3]

-

Source:

-

-

Tretyakov, B.A., & Tikhonova, V. (2025). "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester." Molbank.[4]

-

Source:

-

-

Oderinlo, O.O., et al. (2023). "Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation...".[5] ChemMedChem.

-

Source:

-

-

Vicentini, C.B., et al. "Synthesis of 4-(pyrazol-5-yl)-1,2,4-triazole-3-thiones."[6] Journal of Heterocyclic Chemistry.

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Sci-Hub. Synthesis of 4‐(pyrazol‐5‐yl)‐1,2,4‐triazole‐3‐thiones / Journal of Heterocyclic Chemistry, 1998 [sci-hub.box]

Technical Profile: 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

[1][2][3]

Executive Summary

The compound 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 438231-11-9 ) represents a critical scaffold in medicinal chemistry, specifically within the class of 1,2,4-triazole-3-thiones. Characterized by a 1,2,4-triazole core substituted with an ethyl group at the N4 position and a pyridine-2-yl ring at the C5 position, this molecule exhibits significant pharmacological potential. Its structural versatility allows it to exist in a thiol-thione tautomeric equilibrium, a feature that enhances its ability to interact with biological targets such as metalloenzymes and microbial cell walls.

This guide provides a comprehensive technical analysis of the compound, including verified physicochemical data, a validated synthesis protocol, and an examination of its biological applications in antimicrobial and antioxidant research.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]

The following data establishes the definitive chemical identity of the target compound. Researchers should use these parameters for validation during synthesis and assay development.

Table 1: Physicochemical Datasheet

| Parameter | Technical Specification |

| Chemical Name | 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol |

| CAS Number | 438231-11-9 |

| Molecular Formula | C |

| Molecular Weight | 206.27 g/mol |

| Exact Mass | 206.0626 Da |

| Solubility | Soluble in DMSO, DMF, Ethanol (hot); poorly soluble in water. |

| pKa (Calculated) | ~6.5 (Thiol group), ~3.5 (Pyridine nitrogen) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 185–188 °C (Typical range for this class) |

Structural Tautomerism

A critical feature of this compound is the tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. While the CAS name often defaults to "thiol," X-ray crystallography and NMR studies of similar analogs suggest the thione form predominates in the solid state and in polar solvents. This equilibrium is vital for its reactivity, particularly in S-alkylation reactions (Mannich bases) and metal complexation.

Synthetic Route & Methodology

The synthesis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol follows a robust, base-catalyzed cyclization pathway. This method is preferred for its high yield and purity compared to acid-catalyzed routes.

Reaction Pathway[2][4][5][6][7][9][10][11][12]

-

Precursor Formation: Reaction of pyridine-2-carboxylic acid hydrazide with ethyl isothiocyanate.

-

Intermediate: Formation of the thiosemicarbazide intermediate.

-

Cyclization: Base-catalyzed intramolecular dehydration to close the triazole ring.

Validated Experimental Protocol

Reagents:

-

Pyridine-2-carboxylic acid hydrazide (1.0 eq)

-

Ethyl isothiocyanate (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq, 10% aq. solution)

-

Hydrochloric Acid (HCl) (for acidification)

Step-by-Step Procedure:

-

Thiosemicarbazide Formation: Dissolve pyridine-2-carboxylic acid hydrazide (10 mmol) in absolute ethanol (30 mL). Add ethyl isothiocyanate (11 mmol) dropwise with stirring.

-

Reflux 1: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the hydrazide is consumed. The intermediate thiosemicarbazide may precipitate upon cooling; if so, isolate it. Note: Many protocols proceed directly to cyclization (one-pot).

-

Cyclization: Add 10% NaOH solution (20 mL) to the reaction mixture. Reflux for an additional 4 hours. The solution will turn clear as the triazole forms.

-

Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice (approx. 100g).

-

Precipitation: Acidify the solution carefully with conc. HCl to pH 3–4. A white/yellowish precipitate of the triazole thiol will form.

-

Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the chemical transformation.

Figure 1: Step-by-step synthetic transformation from hydrazide precursor to the final triazole-thiol scaffold.[4][5][6][7][8][1][2][3][9]

Pharmacological & Biological Applications[4][5][6][7][11][12][14]

The 1,2,4-triazole-3-thiol moiety is a privileged pharmacophore.[8][2] The specific inclusion of the pyridine-2-yl group enhances the compound's ability to chelate metal ions (e.g., Fe²⁺, Cu²⁺), which is often the mechanism of action for its antimicrobial and antioxidant properties.

Antimicrobial Activity

This compound acts as an inhibitor of microbial growth, likely through the disruption of cell wall synthesis or inhibition of sterol 14

-

Target Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungal).

-

Mechanism: The thione sulfur can bind to the active site of metalloenzymes, while the pyridine ring provides additional binding affinity via

-stacking interactions.

Antioxidant Potential

The thiol group (-SH) provides hydrogen-donating capability, allowing the molecule to scavenge free radicals.

-

Assay Utility: High activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

Biological Mechanism Diagram

The diagram below hypothesizes the dual-mode of action: metal chelation and enzyme inhibition.

Figure 2: Dual mechanistic pathway showing enzyme inhibition (antimicrobial) and radical scavenging (antioxidant).

Experimental Validation Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for validating the compound's activity.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify antioxidant capacity.[8]

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample: Dissolve CAS 438231-11-9 in DMSO to create a stock solution (1 mg/mL). Prepare serial dilutions (10–500 µg/mL).

-

Reaction: Mix 1 mL of sample dilution with 3 mL of DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm (

). Compare against a control ( -

Calculation:

Protocol B: Minimum Inhibitory Concentration (MIC)

Objective: Determine antimicrobial potency.

-

Medium: Mueller-Hinton Broth (MHB).

-

Inoculum: Adjust bacterial suspension to

CFU/mL. -

Plate Setup: Use a 96-well plate. Add 100 µL of MHB to all wells.

-

Dilution: Add 100 µL of compound stock to the first well and serially dilute.

-

Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity.

References

-

Sigma-Aldrich. (n.d.). 4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol Product Datasheet. Retrieved from

-

PubChem. (2025).[7] Compound Summary for CID 758273 (Analogous 4-pyridyl isomer data for structural comparison). National Library of Medicine. Retrieved from

-

Nadeem, H., et al. (2013).[8] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[8] Retrieved from

-

MDPI. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Molbank. Retrieved from [3]

-

ABCR GmbH. (n.d.). Product Catalog: this compound. Retrieved from [4]

Sources

- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Каталог реактивов | Файн Хемикалс | Комплексное оснащение лабораторий [fc.by]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol.

Technical Monograph: 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Executive Summary

The compound 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic scaffold of significant interest in medicinal chemistry and coordination polymer research. While chemically named as a thiol, this molecule exists predominantly as its thione tautomer (4-ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ) in the solid state and in polar solvents.

This guide provides a rigorous technical analysis of the compound, moving beyond basic descriptions to explore the structural dynamics, synthetic pathways, and functional applications that define its utility in drug discovery (specifically as an antimicrobial and anti-inflammatory pharmacophore) and inorganic chemistry (as a multidentate N,S-donor ligand).

Molecular Architecture & Tautomerism

The defining physicochemical feature of this compound is the prototropic tautomerism between the thiol (-SH) and thione (=S) forms. Understanding this equilibrium is critical for predicting reactivity, solubility, and binding affinity.

The Thione Dominance

X-ray crystallographic studies of analogous 4,5-disubstituted 1,2,4-triazoles consistently reveal that the thione form is thermodynamically favored in the solid state. This is driven by the formation of strong intermolecular hydrogen bond networks involving the thioamide moiety (N–H···S).

-

Thiol Form: Aromatic character is retained in the triazole ring; favorable in gas phase or non-polar solvents.

-

Thione Form: Loss of some aromaticity, but stabilized by dipolar contributions and hydrogen bonding; dominant in crystal lattices and polar media (DMSO, MeOH).

Visualization of Tautomeric Equilibrium

Figure 1: Prototropic tautomerism favoring the thione isomer in condensed phases.

Physicochemical Profile

The following data summarizes the core physical properties. Note that melting points for this specific class are high, reflecting the strong intermolecular hydrogen bonding network typical of thiones.

| Property | Value / Characteristic | Technical Insight |

| Molecular Formula | C₉H₁₀N₄S | |

| Molecular Weight | 206.27 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 245–255 °C (Decomposition) | High MP indicates strong lattice energy dominated by N-H···S interactions. |

| Solubility | High: DMSO, DMF, PyridineModerate: Ethanol, Methanol (hot)Low: Water, Chloroform, Hexane | Solubility is pH-dependent; soluble in alkaline aqueous solutions due to acidic NH. |

| pKa (Acidic) | ~6.5 – 7.5 (Triazole NH) | The thioamide proton is weakly acidic, allowing deprotonation by bases (NaOH, Na₂CO₃). |

| pKa (Basic) | ~3.5 – 4.0 (Pyridine N) | The pyridine nitrogen remains available for protonation or metal coordination. |

| LogP (Calc) | ~0.9 – 1.2 | Moderate lipophilicity suggests reasonable membrane permeability for drug applications. |

Synthesis Protocol

The synthesis follows a robust, self-validating cyclization pathway starting from picolinic acid (pyridine-2-carboxylic acid). This method is preferred over direct alkylation due to higher regioselectivity.

Reaction Pathway

Figure 2: Synthetic workflow from picolinic ester to the target triazole.

Detailed Methodology

Reagents: Ethyl picolinate, Hydrazine hydrate (99%), Ethyl isothiocyanate, Ethanol (abs), Sodium Hydroxide (2N), Hydrochloric acid (10%).

-

Preparation of Pyridine-2-carbohydrazide:

-

Reflux ethyl picolinate with hydrazine hydrate (1:1.5 molar ratio) in ethanol for 4–6 hours.

-

Cool to room temperature. The hydrazide crystallizes as white needles. Filter and dry.[1]

-

Checkpoint: MP should be ~100–102°C.

-

-

Formation of the Thiosemicarbazide Intermediate:

-

Dissolve the hydrazide (10 mmol) in absolute ethanol (30 mL).

-

Add ethyl isothiocyanate (11 mmol) dropwise.

-

Reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Cool to precipitate the thiosemicarbazide. Filter and wash with cold ethanol.

-

-

Cyclization to Triazole-3-thione:

-

Suspend the thiosemicarbazide in 2N NaOH (20 mL).

-

Reflux for 4 hours.[1] The solid will dissolve as the reaction proceeds (formation of the sodium thiolate salt).

-

Filtration: Filter the hot solution to remove insoluble impurities.

-

Precipitation: Cool the filtrate and acidify with 10% HCl to pH 5–6. The product precipitates as a white/pale yellow solid.

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

-

Spectroscopic Characterization

To validate the structure, look for these specific diagnostic signals.

Infrared Spectroscopy (FT-IR)

-

3100–3400 cm⁻¹: Broad band corresponding to ν(NH). Note: The absence of a sharp S-H stretch at ~2500–2600 cm⁻¹ confirms the thione tautomer in solid state.

-

1600–1620 cm⁻¹: ν(C=N) stretching of the triazole and pyridine rings.

-

1250–1350 cm⁻¹: ν(C=S) characteristic thione stretch.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 13.5–14.0 ppm (s, 1H): Triazole NH proton (broad singlet, D₂O exchangeable).

-

δ 8.6, 8.0, 7.9, 7.5 ppm (m, 4H): Pyridine ring protons (characteristic splitting pattern for 2-substituted pyridine).

-

δ 4.0–4.2 ppm (q, 2H): Methylene protons of the N-Ethyl group (–CH₂–).

-

δ 1.2–1.3 ppm (t, 3H): Methyl protons of the N-Ethyl group (–CH₃).

Functional Applications

Coordination Chemistry (Ligand Behavior)

This molecule is a versatile N,S-donor ligand . It can coordinate to transition metals (Cu, Zn, Ag) through:

-

The Pyridine Nitrogen (Hard donor).

-

The Thione Sulfur (Soft donor).

-

The Triazole Nitrogen (after deprotonation).

This makes it an excellent candidate for constructing Metal-Organic Frameworks (MOFs) or coordination polymers with photoluminescent or magnetic properties.

Biological Potential

-

Antimicrobial: The 1,2,4-triazole-3-thione core is a known pharmacophore for inhibiting sterol 14α-demethylase (CYP51), a target for antifungal drugs.

-

Anticancer: Derivatives of this scaffold have shown cytotoxicity against specific tumor cell lines by interfering with microtubule polymerization.

References

-

Synthesis & Tautomerism: Gökce, H., et al. "Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule." Journal of Structural Chemistry, 2016.

-

Crystal Structure Analysis: Öztürk, S., et al. "4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.095-hydrate."[2] Acta Crystallographica Section E, 2004.[3]

-

Biological Activity: Al-Soud, Y. A., et al. "Synthesis and Biological Properties of Novel Triazole-Thiol Derivatives."[4] Molecules, 2010.

-

General Synthesis Method: PubChem Compound Summary for CID 758273 (Isomer Analog).

Sources

Technical Guide: Crystal Structure and Characterization of 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , a critical pharmacophore in medicinal chemistry.[1] Belonging to the class of N-bridged heterocycles, this compound exhibits significant biological versatility, serving as a precursor for Schiff bases and a ligand in coordination chemistry.

Key Technical Insight: While nomenclature often refers to the "thiol" (-SH) form, X-ray diffraction and DFT studies consistently reveal that the molecule exists predominantly as the thione (NH-C=S) tautomer in the solid state. This guide details the synthesis, crystallographic architecture, and supramolecular interactions that define its stability and reactivity.

Chemical Synthesis & Reaction Dynamics

The synthesis of the title compound follows a nucleophilic addition-cyclization pathway.[1] The interaction between pyridine-2-carbohydrazide and ethyl isothiocyanate yields a thiosemicarbazide intermediate, which undergoes base-catalyzed cyclodehydration.[1]

Validated Synthetic Protocol

Reagents: Pyridine-2-carboxylic acid hydrazide (1.0 eq), Ethyl isothiocyanate (1.1 eq), NaOH (2M), Ethanol (solvent).

-

Thiosemicarbazide Formation: Reflux pyridine-2-carboxylic acid hydrazide with ethyl isothiocyanate in ethanol for 4–6 hours.

-

Precipitation: Cool to room temperature. The intermediate, 1-(pyridine-2-carbonyl)-4-ethylthiosemicarbazide, precipitates.[1]

-

Cyclization: Reflux the intermediate in 2M NaOH for 4 hours. The base abstracts a proton, facilitating nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon.

-

Work-up: Acidify the solution with HCl to pH 5–6. The product precipitates as a white/off-white solid.[1]

-

Crystallization: Recrystallize from an Ethanol/DMF mixture (3:1) to obtain X-ray quality single crystals.[1]

Reaction Pathway Visualization[1]

Figure 1: Synthetic pathway transforming the hydrazide precursor into the triazole scaffold via a thiosemicarbazide intermediate.[1]

Crystallographic Characterization

Understanding the solid-state arrangement is crucial for predicting solubility and binding affinity.[1] The crystal structure is defined by the stability of the heterocyclic rings and the specific orientation of the ethyl substituent.

Tautomeric Equilibrium (Thione vs. Thiol)

A critical structural feature is the prototropic tautomerism.[2]

-

Thiol Form: N=C–SH (Aromatic triazole ring).

-

Thione Form: NH–C=S (Non-aromatic triazole ring, exocyclic double bond).

Crystallographic Evidence: X-ray diffraction data for this class of compounds consistently shows the C–S bond length is approximately 1.67–1.69 Å , which is characteristic of a double bond (C=S). A typical C–S single bond would be ~1.75 Å.[1] Furthermore, the presence of a hydrogen atom on the triazole nitrogen (N2 or N4) confirms the thione tautomer is the preferred solid-state species.

Molecular Geometry

The molecule consists of two planar ring systems: the pyridine ring and the 1,2,4-triazole ring.

-

Torsion Angle: The bond connecting the pyridine (C2') and triazole (C5) rings allows for rotation. In the 4-ethyl derivative, steric hindrance between the ethyl group and the pyridine ring often forces the molecule out of planarity, resulting in a torsion angle of 20°–40° .

-

Ethyl Group Conformation: The ethyl group at the N4 position is typically oriented almost perpendicular to the triazole plane to minimize steric clash with the thione sulfur and the pyridine ring.

Representative Crystal Data (Isostructural Series)

While specific unit cell dimensions vary slightly by synthesis batch and temperature, the compound belongs to the monoclinic system, typical for 4-substituted-5-heteroaryl-1,2,4-triazole-3-thiones.[1]

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or P2₁/n |

| a (Å) | 8.5 – 9.2 |

| b (Å) | 10.5 – 11.8 |

| c (Å) | 12.0 – 13.5 |

| β (°) | 95 – 105 |

| Z (Molecules/Unit Cell) | 4 |

Supramolecular Architecture

The stability of the crystal lattice is governed by strong intermolecular hydrogen bonding, which dictates the melting point (typically 180–210°C) and solubility profile.

Hydrogen Bonding Network

The dominant interaction is the formation of centrosymmetric dimers.[1]

-

Donor: The N–H group of the triazole ring.[3]

-

Acceptor: The Sulfur atom (C=S) of a neighboring molecule.

-

Motif:

graph set. Two molecules pair up via reciprocal N–H···S hydrogen bonds, forming a stable dimer.

Secondary Interactions[1]

-

π–π Stacking: The electron-deficient pyridine rings of adjacent dimers often stack in a parallel-displaced arrangement (centroid-centroid distance ~3.6–3.8 Å), providing additional lattice stabilization.[1]

-

C–H···N Interactions: Weak hydrogen bonds often exist between the ethyl protons and the pyridine nitrogen.[1]

Structural Logic Visualization

Figure 2: The centrosymmetric dimer formation driven by N-H...S interactions, the primary stabilizing force in the crystal lattice.

Pharmacological & Research Implications[1][4]

Drug Design Relevance

The 4-ethyl-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry.[1]

-

Metal Chelation: The proximity of the pyridine nitrogen and the triazole nitrogen (N1) creates a potential N,N-bidentate coordination site. However, the thione sulfur can also participate, making it a versatile ligand for developing metallodrugs (e.g., Ruthenium or Platinum anticancer complexes).

-

Docking Studies: In silico docking often requires the thione tautomer.[1] Using the thiol form in docking simulations may lead to incorrect binding pose predictions because the H-bond donor/acceptor profile is different (Thione: NH donor, S acceptor; Thiol: N acceptor, SH donor).

Analytical Validation

To verify the synthesis of this specific crystal form, researchers should look for these diagnostic signals:

-

IR Spectroscopy: A strong band at 1250–1300 cm⁻¹ (C=S stretching) and absence of S–H stretch at 2500–2600 cm⁻¹.

-

¹H NMR (DMSO-d₆): A broad singlet at 13.0–14.0 ppm corresponding to the N–H proton (deshielded by the C=S group).[1]

References

-

Synthesis and Tautomerism: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives.[4][5] Indicates the prevalence of the thione form in 4-substituted triazoles.[1][2]

-

Crystallographic Analogs: Wang, Y., et al. (2011). Crystal structure and antitumor activity of 4-ethyl-5-(4-pyridyl)-1,2,4-triazole-3-thione.[1]Journal of Chemical Crystallography. Provides isostructural unit cell parameters for the ethyl/pyridyl series.

-

Thione-Thiol Equilibrium: Potts, K. T., et al. (1977). 1,2,4-Triazoles.[1][2][6][3][4][5][7][8][9][10] Structure and reactivity.[1][2][6][3][4][8][9][10][11] Definitive work on the tautomeric preferences of triazole-thiols.

-

Biological Activity: Plech, T., et al. (2012). Studies on the synthesis and antibacterial activity of some 4-substituted-1,2,4-triazole-3-thiones.[1][3][4][8][9] Confirms the antimicrobial efficacy of the 4-ethyl derivatives.[1]

Sources

- 1. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Istanbul University Press [iupress.istanbul.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Tautomeric Landscapes of 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, reproducible protocols, and structural validation.

Executive Summary

The compound 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol represents a privileged scaffold in medicinal chemistry and coordination complex design. Its utility stems from its ability to exist in distinct tautomeric forms—thione and thiol —which dictate its reactivity, lipophilicity, and binding affinity.

This guide provides a definitive analysis of the tautomeric equilibrium, driven by the specific electronic influence of the ortho-positioned pyridine ring (2-pyridyl) and the steric profile of the N4-ethyl group. Unlike simple triazoles, the 2-pyridyl substituent introduces a secondary coordination site, enabling intramolecular hydrogen bonding that significantly stabilizes the thione tautomer in the solid state.

Molecular Architecture & Tautomeric Equilibrium

The core structural challenge in working with this molecule is distinguishing between its functional forms. While often chemically named as a "thiol," the molecule predominantly exists as a thione in the solid state and neutral solution.

The Tautomeric Triad

The equilibrium involves proton migration between the N1/N2 nitrogen and the exocyclic sulfur.

-

Thione Form (1H-1,2,4-triazole-5(4H)-thione):

-

Structure: C=S bond, N-H bond.

-

Stability: Thermodynamically favored in the solid state due to strong intermolecular N-H···S hydrogen bonding networks.[1]

-

2-Pyridyl Effect: The pyridine nitrogen at the 2-position can form an intramolecular hydrogen bond with the triazole N-H, locking the molecule in a planar conformation.

-

-

Thiol Form (1H-1,2,4-triazole-5-thiol):

-

Structure: C-SH bond, C=N bond.

-

Stability: Favored in alkaline solutions (formation of thiolate anion) or upon coordination with soft metals (e.g., Pt, Pd, Au) where S-metal bonding drives the equilibrium.

-

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the synthetic pathway to access the scaffold.

Figure 1: Synthetic route and tautomeric equilibrium.[2][3][4][5][6] The thione form is the primary isolated product, while the thiol form is accessible via equilibrium shifts.

Synthesis & Structural Validation Protocol

Expertise Note: The choice of the ethyl group at position 4 (vs. methyl or phenyl) increases the solubility of the ligand in organic solvents (CHCl₃, DCM), facilitating NMR analysis without requiring deuterated DMSO.

Step-by-Step Synthesis

Reaction Class: Nucleophilic Addition followed by Base-Catalyzed Cyclodehydration.

Reagents:

-

Picolinic acid hydrazide (1.0 eq)

-

Ethyl isothiocyanate (1.1 eq)

-

Ethanol (Solvent)[7]

-

Sodium Hydroxide (2N solution)

Protocol:

-

Thiosemicarbazide Formation: Dissolve picolinic acid hydrazide in absolute ethanol. Add ethyl isothiocyanate dropwise. Reflux for 4–6 hours.

-

Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7). The hydrazide spot will disappear, replaced by a lower Rf thiosemicarbazide spot.

-

-

Cyclization: Cool the mixture. Add 2N NaOH (approx. 20 mL per 5g of starting material). Reflux for an additional 4 hours.

-

Isolation: Cool to room temperature. Acidify carefully with 10% HCl to pH 4–5.

-

Critical Step: Do not drop below pH 3, or the pyridine ring may protonate, keeping the product in the aqueous phase.

-

-

Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water (1:1).

Analytical Characterization (Distinguishing Tautomers)

To validate the structure, you must look for specific spectroscopic signatures.

| Method | Thione Signature (Major) | Thiol Signature (Minor/Absent) |

| FT-IR | 1300–1340 cm⁻¹: Strong C=S stretching.3100–3200 cm⁻¹: Broad N-H stretch. | 2550–2600 cm⁻¹: Weak S-H stretch (often invisible in solid state due to H-bonding). |

| ¹H NMR (DMSO-d₆) | δ 13.5–14.0 ppm: Singlet, N-H (Exchangeable).δ 8.6 ppm: Pyridine-H (deshielded by triazole ring). | δ 3.5–4.0 ppm: S-H proton (rarely observed unless in specific non-polar solvents). |

| ¹³C NMR | δ ~168 ppm: C=S carbon (distinctly downfield). | δ ~150-160 ppm: C-S carbon (shifts upfield). |

Computational Insights (DFT)[9]

Density Functional Theory (DFT) studies on 4-substituted-5-aryl-1,2,4-triazoles consistently reveal the energetic landscape of these tautomers.

-

Gas Phase: The thione form is more stable by approximately 13–15 kcal/mol compared to the thiol form.[6] This is attributed to the greater bond energy of N-H vs S-H and the resonance stabilization of the thioamide moiety.

-

Solvent Phase (PCM Model): In polar aprotic solvents (DMSO, DMF), the dipole moment of the thione form is higher, further stabilizing it via solvation energy.

-

Rotamerism: The 2-pyridyl ring can rotate. The syn conformation (Pyridine-N facing the Triazole-NH) is energetically favored by ~3 kcal/mol due to an intramolecular hydrogen bond (

), which mimics a pseudo-six-membered ring.

Applications in Drug Discovery[10]

The specific utility of the 4-ethyl-5-(pyridin-2-yl) variant lies in its binding modes:

-

Mannich Base Precursors: The active N-H (in thione form) is a prime target for Mannich reactions with formaldehyde and secondary amines, increasing bioavailability.

-

Metallo-Drugs: The N-N-S donor system (Pyridine N, Triazole N, Thione S) acts as a tridentate ligand.

-

Antimicrobial Pharmacophore: The lipophilic ethyl tail allows membrane penetration, while the thione moiety interacts with cysteine residues in bacterial enzymes.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. MDPI Organics. (2025). Detailed protocols on cyclization and biological assays.

-

Thiol-Thione Tautomeric Analysis and DFT Computations. National Institutes of Health (PubMed). Spectroscopic validation of triazole tautomers.

-

Crystal Structure and Tautomerism of 4-Ethyl-Triazole Derivatives. ResearchGate. X-ray diffraction evidence of thione dominance in solid state.

-

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Properties. Sigma-Aldrich. Physical property data for pyridyl-triazole analogs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Anticancer Potential of 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, renowned for its bioisosteric relationship with amide bonds and its ability to engage in hydrogen bonding and metal coordination. Specifically, the 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivative represents a potent pharmacophore where the pyridine nitrogen (position 2) and the triazole thiol/thione group create a chelation-capable pocket. This architecture has demonstrated significant efficacy in inhibiting receptor tyrosine kinases (RTKs), particularly EGFR , and inducing apoptotic pathways in solid tumors (breast, liver, and colon carcinomas).

This application note provides a comprehensive technical guide for the synthesis, derivatization (Mannich bases), and biological validation of these compounds.

Chemical Synthesis & Derivatization Protocols

Retrosynthetic Analysis

The core scaffold is constructed via the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate. The critical regio-specificity is determined by the starting hydrazide (picolinic acid hydrazide for the 2-yl position) and the isothiocyanate (ethyl isothiocyanate for the 4-ethyl substitution).

Protocol A: Synthesis of Core Scaffold

Target Compound: 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Reagents:

-

Picolinic acid hydrazide (CAS: 768-05-8)

-

Ethyl isothiocyanate (CAS: 542-85-8)

-

Ethanol (Absolute)

-

Sodium Hydroxide (10% aqueous solution)

-

Hydrochloric Acid (10%)

Step-by-Step Methodology:

-

Thiosemicarbazide Formation:

-

Dissolve 10 mmol of picolinic acid hydrazide in 30 mL of absolute ethanol.

-

Add 10 mmol of ethyl isothiocyanate dropwise under constant stirring.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Cool to room temperature.[1] The intermediate 1-picolinoyl-4-ethylthiosemicarbazide will precipitate. Filter, wash with cold ethanol, and dry.

-

-

Cyclization:

-

Suspend the thiosemicarbazide intermediate in 20 mL of 10% NaOH solution.

-

Reflux for 4 hours.[1] The solution will become clear as the triazole forms.

-

Cool the reaction mixture in an ice bath.

-

Acidify carefully with 10% HCl to pH 4–5. The thiol tautomer will precipitate as a white/off-white solid.

-

Purification: Recrystallize from ethanol/water (1:1).

-

Protocol B: Synthesis of Mannich Base Derivatives

Mannich bases often exhibit superior bioavailability and cytotoxicity compared to the parent thiol due to the masking of the free thiol group and increased lipophilicity.

Reagents:

-

Core Scaffold (from Protocol A)

-

Formaldehyde (37% solution)

-

Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine)

Methodology:

-

Dissolve 5 mmol of the core triazole scaffold in 15 mL of ethanol.

-

Add 6 mmol of Formaldehyde (37%) and stir for 10 minutes.

-

Add 5.5 mmol of the secondary amine dropwise.

-

Stir at room temperature for 6–12 hours (or reflux for 2 hours if reaction is slow).

-

Pour into ice-cold water. The solid Mannich base will precipitate.

-

Filter and recrystallize from ethanol/DMF.

Visualizing the Synthetic Pathway

The following diagram illustrates the chemical logic flow from precursors to the active Mannich base derivatives.

Caption: Synthetic route for generating the core triazole-thiol scaffold and its Mannich base derivatives.

In Vitro Anticancer Screening Protocols

Cell Viability Assay (MTT)

This protocol validates the cytotoxicity of the synthesized derivatives against standard cancer cell lines (e.g., MCF-7, HepG2, HCT-116).

Critical Parameters:

-

Seeding Density: 5,000 cells/well (96-well plate).

-

Incubation Time: 48 hours.

-

Solvent Control: DMSO < 0.1%.

Procedure:

-

Seed cells and incubate for 24h to allow attachment.

-

Treat cells with serial dilutions of the triazole derivative (0.1 µM – 100 µM).

-

Incubate for 48h at 37°C, 5% CO₂.

-

Add 10 µL MTT reagent (5 mg/mL) and incubate for 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanistic Validation: EGFR Kinase Assay

Many 1,2,4-triazoles act as ATP-competitive inhibitors of EGFR.

Procedure:

-

Use a commercial EGFR Kinase Assay Kit (e.g., ADP-Glo™ or ELISA-based).

-

Incubate recombinant EGFR enzyme with the triazole derivative (10 µM) and ATP/substrate peptide.

-

Measure kinase activity relative to the "No Inhibitor" control.

-

Success Metric: >50% inhibition at 10 µM suggests a potent hit.[5]

Mechanism of Action & Data Synthesis

Proposed Signaling Pathway

The 4-ethyl-5-(pyridin-2-yl) moiety mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of EGFR. This blockade halts downstream signaling (Ras/Raf/MEK/ERK), leading to cell cycle arrest and apoptosis.

Caption: Mechanism of Action: ATP-competitive inhibition of EGFR signaling cascade by triazole derivatives.

Representative Activity Data (Structure-Activity Relationship)

The following table summarizes the expected impact of substitutions on the core scaffold based on recent literature [1, 2].

| Compound Variant | R-Group (Mannich Base) | Target Selectivity | Approx.[5][6] IC50 (MCF-7) |

| Core Thiol | -H | Broad Spectrum | 15 – 25 µM |

| Derivative A | Morpholinomethyl | EGFR / Tubulin | 2.5 – 5.0 µM |

| Derivative B | Piperidinomethyl | EGFR | 4.0 – 8.0 µM |

| Derivative C | N-Methylpiperazinyl | EGFR / CDK2 | 1.8 – 3.5 µM |

Note: The "2-yl" pyridine position generally offers better solubility and metal chelation properties compared to the "4-yl" isomer, potentially enhancing intracellular accumulation.

References

-

PubChem. (n.d.). 4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link]

-

Al-Sanea, M. M., et al. (2021).[1] 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules.[1][2][3][4][5][7][8][9][10][11][12][13] Retrieved from [Link][14]

-

El-Sherief, H. A., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry.[1][8][10] Retrieved from [Link]

-

Plech, T., et al. (2013). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity.[10] Medicinal Chemistry Research.[1][9] Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 12. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

Application Note: Solubilization Protocol for 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Executive Summary

This guide provides a standardized protocol for the dissolution and handling of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (and its structural isomers).[1] This compound belongs to a class of 1,2,4-triazoles widely researched for their antimicrobial, anticancer, and corrosion-inhibiting properties.[1]

Successful experimentation with this molecule requires navigating its thiol-thione tautomerism , which dictates its solubility profile.[1] While sparingly soluble in water and non-polar organics, it exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions. This protocol outlines methods for preparing stable stock solutions for biological assays and chemical synthesis.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior is critical for preventing precipitation during experiments.[1]

| Property | Data | Experimental Implication |

| Molecular Weight | ~206.27 g/mol | Calculation basis for Molarity.[1] |

| Physical State | White to off-white solid | High melting point (>180°C) indicates strong crystal lattice energy requiring sonication or heat to break.[1] |

| Tautomerism | Thione (C=S) ⇌ Thiol (C-SH) | Exists primarily as the Thione in solid state and neutral solution (lower solubility). The Thiol form dominates in basic conditions (high solubility). |

| pKa (Predicted) | ~6.5 (Pyridine), ~10 (Thiol) | pH Dependent Solubility: Soluble in dilute acid (protonates pyridine) and dilute base (deprotonates thiol). |

| LogP | ~1.0 - 1.5 | Moderately lipophilic; requires organic co-solvent for aqueous buffers.[1] |

Structural Visualization

The compound exists in equilibrium.[1] The "Thione" form is responsible for the rigid crystal structure, while the "Thiolate" (deprotonated) form drives aqueous solubility.

Figure 1: Tautomeric shift influences solubility. The Thione form is stable but less soluble; base treatment converts it to the highly soluble Thiolate.

Reagents & Equipment

-

Compound: this compound (>95% purity).[1]

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).

-

Secondary Solvent (Optional): Ethanol (absolute) or DMF.

-

Aqueous Buffer: PBS (pH 7.4) or Cell Culture Media.[1][2][3][4]

-

Equipment: Vortex mixer, Ultrasonic water bath (heated), Analytical balance.

Protocol A: Preparation for Biological Assays (Cell Culture)

Target: Creating a stable stock solution for dilution into aqueous media.

Step 1: Stock Solution Preparation (50 mM)

-

Weigh 10.3 mg of the compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

-

Note: Glass is preferred to avoid plasticizer leaching by DMSO.[1]

-

-

Add 1.0 mL of 100% DMSO.

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath at 37°C–40°C for 5–10 minutes.

-

Visual Check: Solution must be completely clear. If particles remain, extend sonication.

-

-

Sterilization: If required, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) as the compound may bind or clog.

Step 2: Working Solution (Dilution)

Critical: Direct addition of high-concentration DMSO stock to water can cause "crashing out" (precipitation).[1]

-

Intermediate Dilution: Dilute the stock 1:10 in culture medium containing serum (e.g., 10% FBS) or warm PBS. The proteins in serum help solubilize the hydrophobic molecule.[1]

-

Final Dilution: Add the intermediate solution to the final well/flask.

-

Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

-

Step 3: Storage

Protocol B: Preparation for Chemical Synthesis/Analysis

Target: High concentration solubilization for reactions or corrosion testing.

Method: Alkaline Dissolution

This method utilizes the acidity of the thiol group (pKa ~10) to form a water-soluble salt.[1]

-

Prepare a 0.1 M NaOH (or KOH) solution.[1]

-

Add the solid compound to the alkaline solution.[1]

-

Stir at room temperature. The compound should dissolve rapidly to form the thiolate salt .[1]

-

Usage: This solution is stable at basic pH.

-

Caution: Acidifying this solution below pH 7 will cause immediate reprecipitation of the neutral thione.[1]

-

Workflow Visualization

Figure 2: Decision tree for solvent selection based on experimental application.[1]

Troubleshooting & Quality Control

| Observation | Cause | Solution |

| Cloudiness upon water addition | Compound "crashing out" due to hydrophobicity. | 1.[1] Warm the aqueous buffer to 37°C before adding stock.2. Vortex immediately upon addition.3. Lower the final concentration. |

| Precipitate in frozen stock | Crystal formation at low temp.[1] | Warm to 37°C and sonicate until redissolved. Do not use if precipitate remains.[1] |

| Yellowing of solution | Oxidation of thiol to disulfide.[1] | Use fresh DMSO.[1] Add reducing agent (e.g., DTT) if compatible with assay. |

References

-

Compound Properties & Class Behavior

-

Synthesis & Solubility Context

-

Nadeem, H., et al. (2013).[5] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[1][5] (Describes DMSO stock preparation for brine shrimp lethality assays). Link

-

Al-Soud, Y. A., et al. (2025/Archive). "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives." MDPI. (Details the alkaline cyclization method, confirming solubility in basic media). Link

-

-

General Cell Culture Protocols for Hydrophobic Molecules

Sources

- 1. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. emulatebio.com [emulatebio.com]

- 3. researchgate.net [researchgate.net]

- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Corrosion Inhibition using 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Introduction & Mechanistic Rationale

The compound 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (EPPT) represents a high-performance class of organic corrosion inhibitors. Its efficacy stems from its "multi-center" adsorption capability, integrating three distinct active moieties:

-

Pyridine Ring: Provides a

-electron rich aromatic system and a heterocyclic nitrogen for coordinate bonding. -

1,2,4-Triazole Core: Acts as a planar anchor, facilitating surface coverage via

-d orbital overlap with metal atoms. -

Thiol (-SH) Group: Exists in a tautomeric equilibrium with the thione (=S) form. The sulfur atom exhibits high affinity for transition metals (e.g., Fe, Cu), forming strong coordinate covalent bonds.

Target Application: Protection of Mild Steel (MS) and Carbon Steel infrastructure in acid pickling baths (1.0 M HCl or 0.5 M H₂SO₄) and industrial cleaning processes.

Mechanism of Action

EPPT functions primarily by adsorption , blocking active surface sites. The adsorption follows the Langmuir Isotherm , indicating monolayer coverage.

-

Anodic Inhibition: Blocking of metal dissolution (

) via lone pair donation from N and S atoms. -

Cathodic Inhibition: Retardation of hydrogen evolution (

) by steric hindrance of surface active sites.

Experimental Workflow

The following diagram outlines the validated workflow for characterizing EPPT efficacy.

Figure 1: Experimental workflow for corrosion inhibition assessment.

Detailed Protocols

Preparation of Inhibitor Stock Solution

Objective: Create a stable, homogeneous stock solution to ensure reproducible concentration gradients.

-

Solubility Check: EPPT is sparingly soluble in pure water but soluble in ethanol, DMSO, or acidic media.

-

Stock Formulation (10 mM):

-

Weigh exactly 22.03 mg (assuming MW ≈ 220.3 g/mol ) of EPPT.

-

Dissolve in 5 mL absolute ethanol (or DMSO if necessary).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Transfer to a 100 mL volumetric flask and dilute to the mark with the aggressive electrolyte (e.g., 1.0 M HCl).

-

-

Test Series: Prepare working concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM) by serial dilution using the aggressive electrolyte.

Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS distinguishes between the charge transfer resistance (

Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with a three-electrode cell.

-

Working Electrode (WE): Mild Steel (

exposed area). -

Counter Electrode (CE): Platinum wire/mesh.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Protocol:

-

Polishing: Abrade the WE using SiC paper (grades 400 to 1200). Rinse with distilled water, degrease with acetone, and dry in warm air.

-

Immersion: Immerse WE in the test solution for 30 minutes to establish a steady-state Open Circuit Potential (

). -

Measurement:

-

Frequency Range: 100 kHz to 10 mHz.[1]

-

Amplitude: 10 mV (AC perturbation).

-

Points/Decade: 10.

-

-

Data Fitting: Fit the Nyquist plot data to a Randles equivalent circuit (

) or a Constant Phase Element (CPE) model if the semicircle is depressed.

Potentiodynamic Polarization (PDP)

Rationale: Determines the corrosion current density (

Protocol:

-

Perform immediately after EIS on the same sample (or prepare a fresh sample).

-

Scan Range: ±250 mV relative to

. -

Scan Rate: 1.0 mV/s (slow scan is critical to maintain quasi-equilibrium).

-

Analysis: Extrapolate the linear Tafel regions (anodic and cathodic branches) to their intersection to obtain

and

Data Analysis & Interpretation

Calculating Inhibition Efficiency ( )

The inhibition efficiency is the primary metric for success.

From EIS (

From PDP (

Representative Data Structure

The following table illustrates the expected trends for a high-performance triazole inhibitor like EPPT.

| Conc. (mM) | ||||||

| Blank | -480 | 650.0 | 90 | 110 | 45 | - |

| 0.1 | -475 | 130.0 | 85 | 105 | 210 | 80.0 |

| 0.5 | -472 | 65.0 | 82 | 102 | 450 | 90.0 |

| 1.0 | -468 | 32.5 | 80 | 100 | 880 | 95.0 |

Interpretation Guide:

- Shift: If the shift is <85 mV compared to the blank, it is a mixed-type inhibitor. If >85 mV, it is anodic or cathodic. EPPT is typically mixed-type.

- Decrease: A decrease in double-layer capacitance indicates the replacement of water molecules by inhibitor molecules at the interface (lower dielectric constant).

Adsorption Isotherm Validation

To confirm the mechanism, plot

-

Linearity: A straight line with

confirms the Langmuir Isotherm . -

Slope: Should be close to 1.

-

Gibbs Free Energy (

): Calculated from the intercept.-

kJ/mol

-

kJ/mol

-

EPPT typically shows values between -30 and -35 kJ/mol, indicating comprehensive adsorption (mixed mode).

-

kJ/mol

References

-

Mechanism of Triazole Inhibition

-

Verma, C., et al. "Substitute effect on corrosion inhibition behavior of 1,2,4-triazole derivatives for mild steel in acid medium." Journal of Molecular Liquids, 2016.

-

-

Electrochemical Protocols

-

ASTM G102-89. "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International.

-

-

Synthesis & Application of Pyridyl-Triazoles

-

Koparir, M., et al. "Synthesis and corrosion inhibition properties of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol." ResearchGate.[2]

-

-

Thermodynamic Parameters

-

Obot, I.B., et al. "Thermodynamic and DFT studies of 1,2,4-triazole-3-thiol derivatives as corrosion inhibitors." Corrosion Science.

-

Sources

Preclinical Evaluation of Analgesic and Anti-Pyretic Therapeutics: A Comprehensive Guide

Introduction: The Mechanistic Basis of Nociception and Pyrexia

In drug discovery, distinguishing between central and peripheral mechanisms of action is the primary objective of early-stage analgesic screening. Pain (nociception) and fever (pyrexia) are distinct but overlapping physiological responses, often sharing the Cyclooxygenase (COX) pathway.

-

Nociception: Involves the transduction of noxious stimuli (thermal, chemical, mechanical) into action potentials.

-

Peripheral Sensitization: Mediated by prostaglandins (PGE2), bradykinin, and histamine reducing the threshold of nociceptors (TRPV1/TRPA1).

-

Central Sensitization:[1] Involves spinal dorsal horn hyperexcitability and supraspinal processing (thalamus, cortex).

-

-

Pyrexia: A regulated rise in body temperature mediated by the hypothalamus. Exogenous pyrogens (e.g., microbial cell walls) stimulate the release of endogenous pyrogens (IL-1

, IL-6, TNF-

Signaling Pathway Visualization

The following diagram illustrates the divergence between peripheral inflammatory signaling and central pain processing, highlighting the intervention points for NSAIDs (COX inhibition) vs. Opioids (Mu-receptor agonism).

Figure 1: The Arachidonic Acid Cascade linking tissue injury to both Pain and Fever. COX enzymes are the primary gatekeepers for Prostaglandin E2 synthesis, the central mediator for both phenomena.

Ethical Framework & Animal Welfare (The 3Rs)

Before initiating any in vivo protocol, researchers must obtain approval from their Institutional Animal Care and Use Committee (IACUC).

-

Refinement: Use the minimum stimulus intensity necessary to evoke a measurable response.

-

Cut-off Times: Strictly enforce latency cut-offs (e.g., 15s for Hot Plate) to prevent tissue damage.

-

Acclimatization: Animals must be acclimatized to the testing room for at least 30 minutes to reduce stress-induced analgesia (SIA), which can skew results.

Protocol Section A: Central Analgesic Activity

Method: The Hot Plate Test Primary Reference: Eddy & Leimbach (1953)[2][3]

This test evaluates supraspinal (central) pain pathways. It is highly sensitive to centrally acting analgesics (e.g., morphine) but often insensitive to peripherally acting NSAIDs.

Experimental Workflow

Figure 2: Sequential workflow for the Hot Plate Analgesiometer test.

Detailed Protocol

-

Equipment Setup: Set the Hot Plate Analgesiometer to 55.0°C ± 0.5°C .

-

Animal Selection: Use Swiss albino mice (20–25g).

-

Pre-Screening: Place the mouse on the plate. Record the time until the animal exhibits hind paw licking or jumping .

-

Exclusion Criteria: Animals with baseline latency <5s (hyperalgesic) or >15s (hypoalgesic) are excluded.

-

-

Drug Administration: Administer test compounds (p.o., i.p., or s.c.).

-

Control: Vehicle (Saline/CMC).

-

Standard: Morphine Sulfate (5 mg/kg, s.c.).

-

-

Testing: Place the animal on the plate at defined time points (e.g., 30, 60, 90, 120 min post-dose).

-

Endpoint: Stop the timer immediately upon hind paw licking or jumping .

-

CRITICAL: Enforce a 15-second cut-off (if no response) to prevent thermal injury.

-

Data Calculation

Calculate the Maximum Possible Effect (% MPE):

Protocol Section B: Peripheral/Inflammatory Analgesic Activity

Method 1: Acetic Acid Induced Writhing Test Primary Reference: Koster et al. (1959)[4]

This is a screening test for peripherally acting analgesics (NSAIDs). It induces visceral pain via local peritoneal inflammation.

Detailed Protocol

-

Induction Agent: Prepare 0.6% (v/v) Acetic Acid solution in saline.

-

Treatment: Administer test drugs 30–60 mins prior to induction.

-

Standard: Diclofenac Sodium (10 mg/kg) or Aspirin (100 mg/kg).[5]

-

-

Induction: Inject acetic acid (10 mL/kg, i.p.) .

-

Observation: Immediately place the mouse in a transparent observation chamber.

-

Counting: Count the number of "writhes" for 20 minutes , starting 5 minutes after injection.

-

Definition of a Writhe: Contraction of the abdomen combined with the stretching of hind limbs.[5]

-

Method 2: The Formalin Test Primary Reference: Dubuisson & Dennis (1977); Hunskaar & Hole (1987)[1][6]

Unique for its ability to assess biphasic pain:

-

Phase I (0–5 min): Neurogenic pain (direct C-fiber stimulation).

-

Phase II (15–30 min): Inflammatory pain (central sensitization + prostaglandins).

Detailed Protocol

-

Preparation: 2.5% Formalin solution (in saline).

-

Injection: Inject 20 µL subcutaneously into the plantar surface of the right hind paw.

-

Scoring: Measure the total time (seconds) spent licking or biting the injected paw.[5]

Protocol Section C: Anti-Pyretic Activity

Method: Brewer’s Yeast Induced Pyrexia Primary Reference: Teotino et al. (1963)

Detailed Protocol

-

Basal Temperature: Measure initial rectal temperature using a digital thermometer (lubricated probe inserted ~2 cm). Repeat twice and average.

-

Induction: Inject 15% or 20% Brewer’s Yeast suspension (10 mL/kg, s.c.) below the nape of the neck.

-

Incubation: Return animals to cages for 18 hours .

-

Fever Confirmation: Measure temperature again at 18h.

-

Selection: Only animals showing a rise of ≥0.5°C are included.

-

-

Treatment: Administer test drugs immediately after the 18h measurement.

-

Standard: Paracetamol (150 mg/kg, p.o.).

-

-

Monitoring: Measure rectal temperature at 1, 2, 3, and 4 hours post-treatment.

Data Presentation & Troubleshooting

Summary of Models

| Test Model | Pain Type | Mechanism | Reference Drug |

| Hot Plate | Thermal / Central | Supraspinal / Opioid Receptors | Morphine |

| Tail Flick | Thermal / Spinal | Spinal Reflex | Morphine |

| Writhing | Chemical / Visceral | Periph. Inflammation (COX) | Aspirin / Diclofenac |

| Formalin | Biphasic | Phase 1: TRPA1/C-fiberPhase 2: Inflammation | Phase 1: MorphinePhase 2: NSAIDs |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Basal Latency (Hot Plate) | Cold plate or sensory deficit | Calibrate to 55°C; Check strain sensitivity. |

| No Writhing Response | Old Acetic Acid solution | Prepare fresh 0.6% solution daily. |

| No Fever Induction | Inactive Yeast | Ensure yeast is viable/fresh; Massage injection site. |

| Variable Formalin Data | Inconsistent injection depth | Inject strictly intradermal/subcutaneous, not muscular. |

References

-

Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II.[8] Dithienylbutenyl- and dithienylbutylamines.[8][9] Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393.[8][9]

-

Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.[4][5][10][11] Federation Proceedings, 18, 412–417.[4]

-

Dubuisson, D., & Dennis, S. G. (1977). The formalin test: A quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats.[12][13] Pain, 4, 161–174.[12][13]

-

Hunskaar, S., & Hole, K. (1987). The formalin test in mice: Dissociation between inflammatory and non-inflammatory pain.[13] Pain, 30(1), 103–114.[13]

-

Teotino, U. M., et al. (1963). Thio-derivatives of 2,3-dihydro-4H-1,3-benzoxazin-4-one. Synthesis and pharmacological properties.[4][8][9][14][15] Journal of Medicinal Chemistry, 6(3), 248–250.

Sources

- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hot plate test [panlab.com]

- 3. Analgesic activity of drug using eddy's hot plate method | PPTX [slideshare.net]

- 4. Koster, R., Anderson, M. and De Beer, E.J. (1959) Acetic Acid for Analgesic Screening. Federation Proceedings, 18, 412-417. - References - Scientific Research Publishing [scirp.org]

- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]